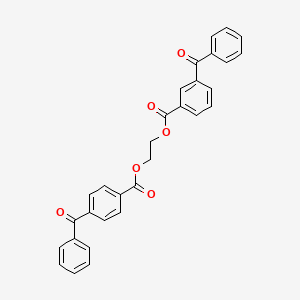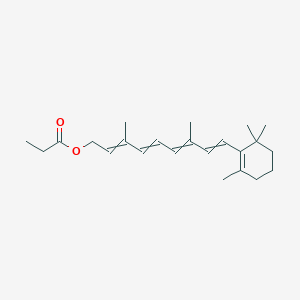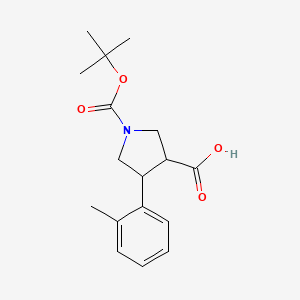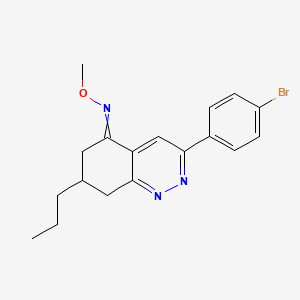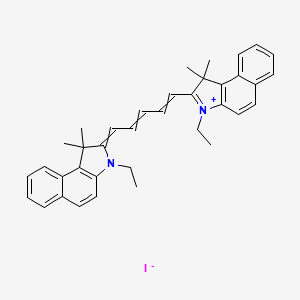
Cy5.5 di et
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 di et involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 3-ethyl-2-methyl-1H-benz[e]indole in the presence of a strong base, such as sodium hydride, followed by quaternization with methyl iodide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5.5 di et undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Cy5.5 di et has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Cy5.5 di et involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength (fluorescence) . The compound’s fluorescence properties are attributed to its conjugated polymethine chain, which allows for efficient energy transfer and emission . The molecular targets and pathways involved in its action include interactions with cellular components and biomolecules, enabling precise imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Cy5.5 di et is often compared with other cyanine dyes, such as Cy7 and Cy7.5 . While all these compounds exhibit near-infrared fluorescence, this compound is unique due to its specific excitation and emission wavelengths, which provide higher signal-to-noise ratios and better tissue penetration . Similar compounds include:
Cy7: Exhibits excitation/emission maxima at 750/776 nm.
Cy7.5: Similar to Cy7 but with slightly different spectral properties.
Peridinin chlorophyll-Cy5.5: Another fluorescent compound with different excitation/emission peaks.
This compound stands out due to its optimal balance of fluorescence efficiency, tissue penetration, and stability .
Eigenschaften
Molekularformel |
C37H39IN2 |
|---|---|
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OWTYGBITWKMVQZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



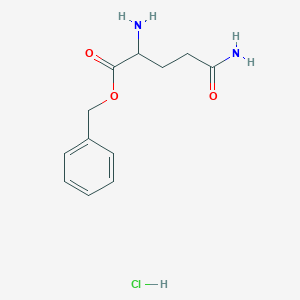
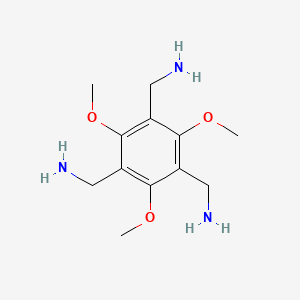
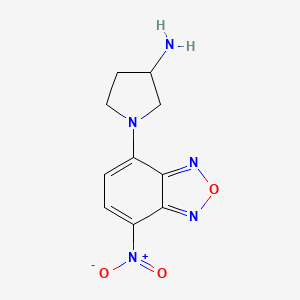
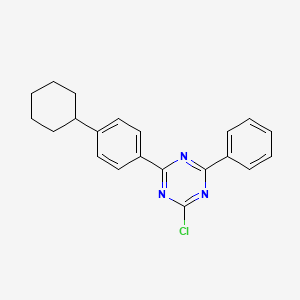
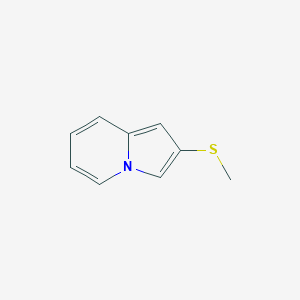
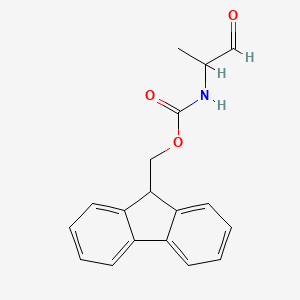
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
